molecular formula C15H12O2 B13777572 3-(2-Methylphenyl)phthalide

3-(2-Methylphenyl)phthalide

Cat. No.: B13777572
M. Wt: 224.25 g/mol
InChI Key: IPWGBWXYYLCOLW-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)phthalide is a chemical compound belonging to the phthalide family Phthalides are known for their diverse biological activities and are found in various natural sources, including plants and fungi

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylphenyl)phthalide typically involves the condensation of ortho-benzoylbenzoic acid with 2-methylphenyl derivatives. One common method includes the use of concentrated sulfuric acid as a condensing agent. The reaction proceeds through the formation of an intermediate lactol, which cyclizes to form the phthalide structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methylphenyl)phthalide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(2-Methylphenyl)phthalide has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various biologically active compounds and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of dyes, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)phthalide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

  • 3-(2-Amino, 4-Methylphenyl)phthalide
  • 3-(2,4-Dihydroxyphenyl)phthalide
  • 3-(2,3-Dihydroxyphenyl)phthalide

Comparison: Compared to other similar compounds, 3-(2-Methylphenyl)phthalide is unique due to its specific substituent at the 3-position, which influences its chemical reactivity and biological activity. The presence of the 2-methyl group can enhance its stability and modify its interaction with biological targets .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable subject of study for developing new synthetic methodologies and exploring its biological activities.

Properties

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

3-(2-methylphenyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H12O2/c1-10-6-2-3-7-11(10)14-12-8-4-5-9-13(12)15(16)17-14/h2-9,14H,1H3

InChI Key

IPWGBWXYYLCOLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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